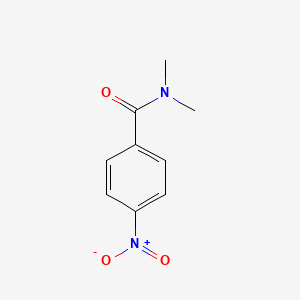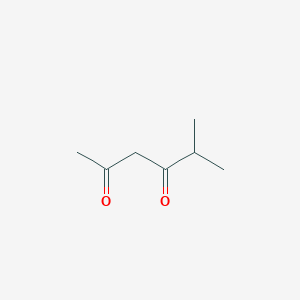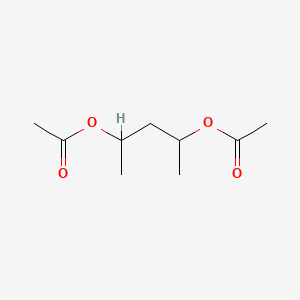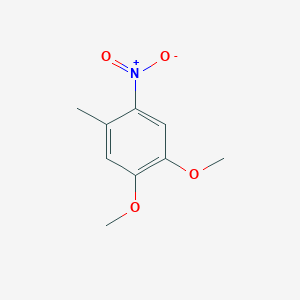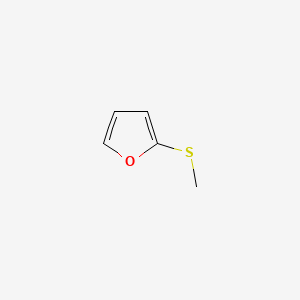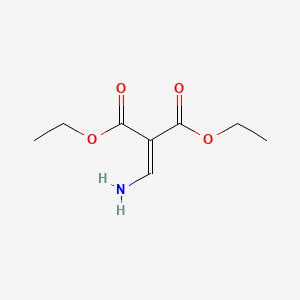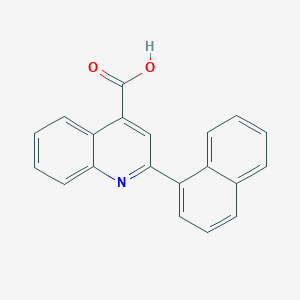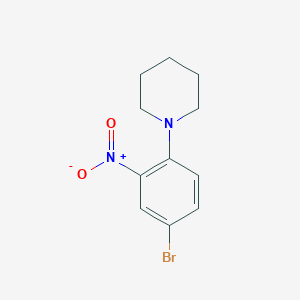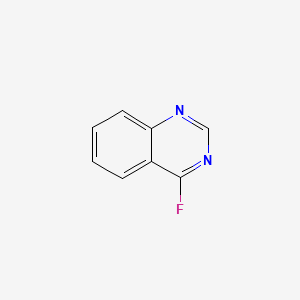
4-Fluoroquinazoline
Descripción general
Descripción
4-Fluoroquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry
Mecanismo De Acción
Target of Action
4-Fluoroquinazoline, like other quinazoline derivatives, primarily targets DNA gyrase and DNA topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination . Inhibition of these enzymes leads to the prevention of bacterial growth and proliferation .
Mode of Action
The mode of action of this compound involves a two-step process . First, the compound forms complexes with the DNA-topoisomerase enzymes, resulting in DNA breaks . These complexes block DNA replication and bacterial growth . In the second step, lethal DNA breaks are released from the complexes . This interaction with the DNA-topoisomerase enzymes leads to the death of the bacterial cells .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in DNA replication and transcription . By inhibiting DNA gyrase and DNA topoisomerase IV, this compound disrupts these pathways, leading to the cessation of bacterial growth and proliferation .
Pharmacokinetics
They are well-absorbed after oral administration, widely distributed in body tissues, metabolized in the liver, and excreted via the kidneys . The bioavailability of fluoroquinolones is often high, making them suitable for oral administration .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth and proliferation . By causing DNA breaks and blocking DNA replication, this compound leads to the death of bacterial cells . This makes it a potential candidate for the treatment of bacterial infections.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoroquinazoline typically involves the cyclization of 2-aminobenzonitrile with formamide under acidic conditions. Another common method is the reaction of 2-aminobenzonitrile with fluoroacetic acid in the presence of a catalyst such as polyphosphoric acid. These reactions are usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature and pressure, which are crucial for the efficient synthesis of this compound.
Análisis De Reacciones Químicas
Types of Reactions: 4-Fluoroquinazoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinazoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into tetrahydroquinazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products Formed:
Oxidation: Quinazoline N-oxide derivatives.
Reduction: Tetrahydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Fluoroquinazoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: It is studied for its potential as a bioactive molecule with applications in enzyme inhibition and receptor modulation.
Medicine: this compound derivatives are explored for their anticancer, antiviral, and antimicrobial properties. They are also investigated for their potential use in treating neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Comparación Con Compuestos Similares
- 6-Fluoroquinazoline
- 7-Fluoroquinazoline
- 8-Fluoroquinazoline
Comparison: 4-Fluoroquinazoline is unique due to the position of the fluorine atom, which significantly influences its chemical and biological properties. Compared to its analogs, this compound often exhibits higher potency and selectivity in biological assays. The position of the fluorine atom can affect the compound’s ability to interact with molecular targets, making this compound a valuable compound for drug development and other scientific applications.
Propiedades
IUPAC Name |
4-fluoroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2/c9-8-6-3-1-2-4-7(6)10-5-11-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTKVHIQJVALDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00205154 | |
| Record name | Quinazoline, 4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00205154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56595-09-6 | |
| Record name | Quinazoline, 4-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056595096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinazoline, 4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00205154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





